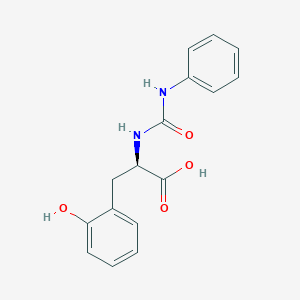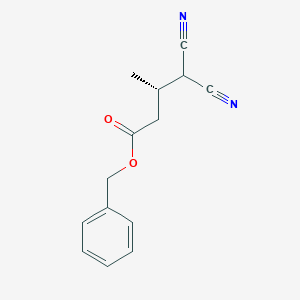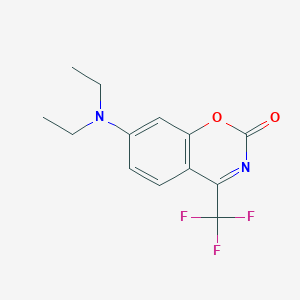![molecular formula C16H32OSi B14218134 Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane CAS No. 832727-07-8](/img/structure/B14218134.png)
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane is an organosilicon compound known for its unique chemical properties and applications. It is characterized by the presence of a trimethylsilyl group attached to a 2-methyldodec-11-yn-2-yloxy moiety. This compound is often used in organic synthesis and material science due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane typically involves the reaction of 2-methyldodec-11-yn-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-methyldodec-11-yn-2-ol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism by which Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon-oxygen bond is highly reactive, allowing for the formation of stable intermediates in chemical reactions. The compound can also participate in radical reactions due to the presence of the alkyne moiety.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacks the alkyne moiety.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Phenyltrimethylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane is unique due to the presence of both the trimethylsilyl group and the alkyne moiety. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
832727-07-8 |
|---|---|
Fórmula molecular |
C16H32OSi |
Peso molecular |
268.51 g/mol |
Nombre IUPAC |
trimethyl(2-methyldodec-11-yn-2-yloxy)silane |
InChI |
InChI=1S/C16H32OSi/c1-7-8-9-10-11-12-13-14-15-16(2,3)17-18(4,5)6/h1H,8-15H2,2-6H3 |
Clave InChI |
RMBMVGROLUNVKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCCCCCC#C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


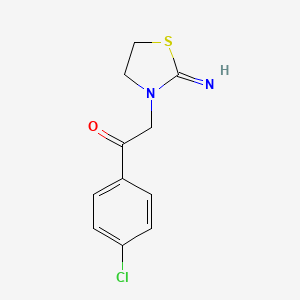
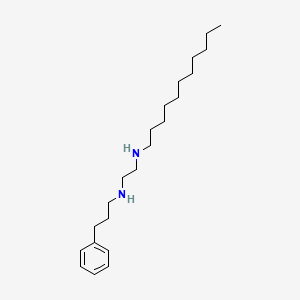
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)

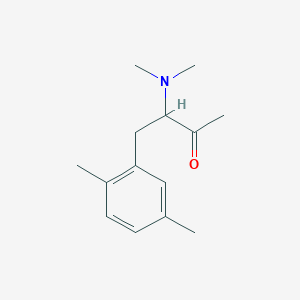
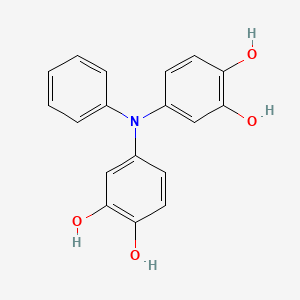
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)
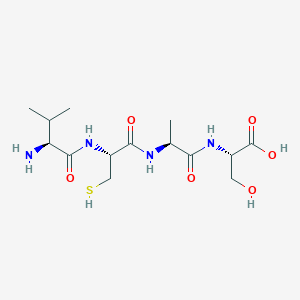
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
